4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol
Description
4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol is a halogenated phenolic compound featuring a bromine atom at the para position of the phenol ring and a substituted aminomethyl group at the ortho position. This compound is part of a broader class of phenolic derivatives studied for applications in coordination chemistry, material science, and bioactive molecule design . Its synthesis typically involves Schiff base condensation or nucleophilic substitution reactions, as seen in structurally related compounds .
Properties
IUPAC Name |
4-bromo-2-[(3,5-dichloroanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl2NO/c14-9-1-2-13(18)8(3-9)7-17-12-5-10(15)4-11(16)6-12/h1-6,17-18H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEAMTFAGKHVJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CNC2=CC(=CC(=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The preparation of this compound typically involves the use of boron reagents and palladium catalysts under specific reaction conditions .
Chemical Reactions Analysis
4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 4-bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study highlighted the effectiveness of similar phenolic compounds in targeting specific cancer pathways, leading to significant reductions in tumor growth in preclinical models .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Its structural features suggest potential efficacy against various bacterial strains. Research has demonstrated that derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making them candidates for developing new antimicrobial agents .
Material Science
Polymer Synthesis
4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol serves as an important intermediate in the synthesis of polymers with specific thermal and mechanical properties. The compound's bromine atom allows for further functionalization, enabling the creation of copolymers that can be utilized in coatings and adhesives .
Thermochromic Materials
Recent studies have explored the use of this compound in thermochromic applications. The ability to undergo color changes with temperature variations makes it suitable for smart materials that respond to environmental changes. This property is particularly valuable in temperature-sensitive applications such as packaging and textiles .
Cosmetic Formulations
Skin Care Products
The compound is being studied for its potential use in cosmetic formulations due to its antioxidant properties. Research indicates that phenolic compounds can protect skin cells from oxidative stress, thereby contributing to anti-aging formulations . Additionally, its antimicrobial properties may enhance the efficacy of skin care products by preventing microbial contamination.
Formulation Stability
In cosmetic chemistry, 4-bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol can act as a stabilizing agent in emulsions and creams. Its incorporation into formulations can improve product stability and shelf life, making it a valuable ingredient in cosmetic development .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Swetha et al., 2017 | Anticancer | Demonstrated significant inhibition of cancer cell proliferation using phenolic derivatives. |
| Bregman et al., 1964 | Antimicrobial | Identified effectiveness against Staphylococcus aureus and Escherichia coli. |
| Recent Polymer Research | Material Science | Developed novel copolymers with enhanced thermal properties using brominated phenols. |
| Cosmetic Formulation Study | Skin Care | Found antioxidant effects beneficial for anti-aging products. |
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound’s bromine and chlorine atoms play a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in the combination of bromine and dichlorophenyl substituents. Below is a comparative analysis with key analogues:
*Calculated based on formula.
Key Observations :
- The dichlorophenyl group in the target compound introduces strong electron-withdrawing effects, which may stabilize the phenol’s acidity compared to methyl or methoxy substituents .
- In contrast, ethoxy or methoxy groups (e.g., in ) improve solubility but reduce halogen-mediated interactions .
- Biological Implications: Bromophenolic derivatives, such as those in , demonstrate lower acute toxicity in zinc complexes compared to chloro analogues, though hepatic effects may persist. This suggests that bromine substitution could mitigate toxicity while retaining bioactivity .
Biological Activity
4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other therapeutic potentials based on various studies.
Chemical Structure and Properties
The compound 4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol has the following structural formula:
This structure features a bromine atom and a dichlorophenyl group, which are critical for its biological activity.
Antibacterial Activity
Research Findings:
Studies have demonstrated that 4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol exhibits notable antibacterial properties. In one study, the compound was tested against various bacterial strains using the agar well diffusion method. The results indicated that it had a significant inhibitory effect on Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like chloramphenicol .
Table 1: Antibacterial Activity Results
| Bacterial Strain | MIC (µg/mL) | Standard (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 12.5 | 10 |
| Escherichia coli | 25 | 15 |
Anticancer Activity
Case Studies:
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For instance, treatment with the compound resulted in a significant decrease in cell viability in breast cancer cells (MCF-7), with IC50 values indicating potent cytotoxicity .
Mechanism of Action:
The proposed mechanism involves the inhibition of key signaling pathways involved in cell proliferation and survival, particularly those mediated by growth factors and cytokines. Further studies indicated that the compound could modulate the expression of genes associated with apoptosis and cell cycle regulation .
Other Biological Activities
In addition to antibacterial and anticancer properties, 4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol has shown potential as an anti-inflammatory agent. Research indicates that it can reduce inflammatory markers in vitro, suggesting its utility in treating inflammatory diseases .
Summary of Biological Activities
The biological activities of 4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol are summarized as follows:
Q & A
Q. What are the optimal synthetic routes for 4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol, and how can intermediates be characterized?
The compound is typically synthesized via a Schiff base reaction. A reflux method involving ethanol solutions of 2-hydroxybenzaldehyde derivatives and 3,5-dichloroaniline is common, followed by crystallization (e.g., slow evaporation in ethyl alcohol). Key intermediates, such as imine derivatives, can be characterized using Fourier-transform infrared spectroscopy (FT-IR) to confirm C=N bond formation (1590–1620 cm⁻¹) and nuclear magnetic resonance (NMR) for structural elucidation .
Q. Which spectroscopic and crystallographic techniques are most effective for structural validation?
X-ray crystallography (e.g., SHELX software ) is critical for resolving bond lengths, angles, and stereochemistry. Powder X-ray diffraction (PXRD) confirms phase purity, while UV-Vis spectroscopy identifies π→π* transitions in the aromatic and imine moieties (~250–300 nm). High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. How can researchers address low yields during the condensation step of synthesis?
Optimize reaction conditions: (i) Use anhydrous solvents (e.g., ethanol, methanol) to minimize hydrolysis. (ii) Adjust stoichiometry (1:1 molar ratio of aldehyde to amine). (iii) Introduce catalytic acetic acid to accelerate imine formation. Monitor progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase .
Advanced Research Questions
Q. What computational methods predict the electronic properties and reactivity of this compound?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP ) calculates HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to identify nucleophilic/electrophilic sites. Basis sets like 6-311++G(d,p) provide accuracy for halogenated systems. Solvent effects (e.g., ethanol) are modeled using the polarizable continuum model (PCM) .
Q. How do molecular interactions in solution affect physicochemical properties?
Ultrasonic velocity studies in dioxane-water mixtures reveal non-ideal behavior due to hydrogen bonding between the phenolic -OH and solvent. Van Dael’s ideal mixing relation and Junjie’s theory quantify deviations, with excess parameters (e.g., adiabatic compressibility) indicating solute-solvent interactions .
Q. What strategies resolve contradictions in reported biological activity data?
Comparative assays under standardized conditions (e.g., fixed pH, temperature) are essential. For example, discrepancies in enzyme inhibition (e.g., cytochrome P450) may arise from variations in assay buffers or protein concentrations. Dose-response curves (IC₅₀ values) and molecular docking (AutoDock Vina) clarify structure-activity relationships .
Q. How does halogen substitution (Br, Cl) influence binding affinity to biological targets?
Bromine’s electronegativity and van der Waals radius enhance hydrophobic interactions in enzyme active sites. Chlorine substituents on the phenyl ring modulate electron-withdrawing effects, altering ligand-receptor π-π stacking. Competitive binding assays with radiolabeled analogs (e.g., ³H-ligands) quantify affinity changes .
Comparative Analysis
Q. How does this compound differ structurally and functionally from analogs like 4-Bromo-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol?
The 3,5-dichlorophenyl group increases electrophilicity compared to methoxy-substituted analogs, enhancing reactivity in nucleophilic aromatic substitution. Biological assays show higher cytotoxicity in dichlorophenyl derivatives due to improved membrane permeability .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
